molecular formula C16H17NO2 B310049 2-(2-methylphenoxy)-N-phenylpropanamide

2-(2-methylphenoxy)-N-phenylpropanamide

Cat. No.: B310049
M. Wt: 255.31 g/mol
InChI Key: BDYVECWPELMAHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methylphenoxy)-N-phenylpropanamide is a chemical compound of significant interest in research and development sectors, particularly within agrochemical science. Its structural motif, featuring a phenoxypropanamide core, aligns it with a known class of phenoxypropionic compounds that have been explored for their herbicidal activity . Researchers investigate this family of molecules to understand their structure-activity relationships, selectivity, and efficacy in controlling weed growth. The compound serves as a valuable intermediate or reference standard in the synthesis and biological evaluation of novel active ingredients, helping scientists develop new solutions for crop protection. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

2-(2-methylphenoxy)-N-phenylpropanamide

InChI

InChI=1S/C16H17NO2/c1-12-8-6-7-11-15(12)19-13(2)16(18)17-14-9-4-3-5-10-14/h3-11,13H,1-2H3,(H,17,18)

InChI Key

BDYVECWPELMAHJ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OC(C)C(=O)NC2=CC=CC=C2

Canonical SMILES

CC1=CC=CC=C1OC(C)C(=O)NC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 2 Methylphenoxy N Phenylpropanamide

Established Synthetic Routes to 2-(2-methylphenoxy)-N-phenylpropanamide

The construction of this compound typically involves the formation of two key bonds: the ether linkage between the 2-methylphenol (o-cresol) and the propanoic acid backbone, and the amide bond between the resulting carboxylic acid and aniline. The sequence of these bond-forming reactions can vary, leading to different synthetic strategies.

A primary and widely utilized method for the formation of the ether linkage is the Williamson ether synthesis . masterorganicchemistry.comwikipedia.orgwvu.eduyoutube.compressbooks.pub This S_N2 reaction involves the deprotonation of 2-methylphenol with a suitable base, such as sodium hydride or sodium hydroxide, to form the corresponding phenoxide. wvu.eduyoutube.com This nucleophilic phenoxide then attacks an electrophilic propanoate derivative, such as ethyl 2-bromopropanoate (B1255678) or ethyl 2-chloropropanoate, to yield ethyl 2-(2-methylphenoxy)propanoate. wikipedia.org The subsequent step involves the hydrolysis of the ester to the carboxylic acid, followed by amidation with aniline.

Alternatively, the Ullmann condensation presents another classical approach for forming the aryl ether bond, particularly when the alkyl halide is less reactive. wikipedia.orgwikipedia.orgorganic-chemistry.org This copper-catalyzed reaction can couple 2-methylphenol with a halo-substituted propanoic acid derivative. wikipedia.orgorganic-chemistry.orgmdpi.com Modern advancements in the Ullmann reaction have introduced the use of ligands and milder reaction conditions, enhancing its applicability. organic-chemistry.orgmdpi.com

The final amide bond formation is typically achieved through standard peptide coupling protocols. The synthesized 2-(2-methylphenoxy)propanoic acid is activated using a variety of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) to facilitate the reaction with aniline. nih.gov

Table 1: Comparison of Key Synthetic Reactions

ReactionKey ReagentsMechanismTypical ConditionsAdvantagesDisadvantages
Williamson Ether Synthesis 2-methylphenol, base (e.g., NaH, NaOH), ethyl 2-halopropanoateS_N2Varies, often in a polar aprotic solventBroad scope, reliable for primary halides wikipedia.orgCan be prone to elimination side reactions with secondary halides masterorganicchemistry.com
Ullmann Condensation 2-methylphenol, halo-propanoate, Copper catalyst (e.g., CuI, CuO)Copper-catalyzed cross-couplingHigh temperatures, polar solvents wikipedia.orgGood for less reactive halidesTraditionally harsh conditions, stoichiometric copper wikipedia.orgwikipedia.org
Amide Formation (Peptide Coupling) 2-(2-methylphenoxy)propanoic acid, aniline, coupling agent (e.g., DCC, EDC)Nucleophilic acyl substitutionRoom temperature, aprotic solventHigh yields, mild conditionsPotential for racemization at the chiral center

Stereoselective Synthesis Approaches for this compound Enantiomers

The carbon atom alpha to the carbonyl group in this compound is a chiral center, meaning the compound can exist as two enantiomers. The biological activity of such molecules is often enantiomer-specific, making stereoselective synthesis a critical area of research. nih.gov

One common strategy for obtaining enantiomerically pure this compound is to start with a chiral precursor. For instance, commercially available enantiopure ethyl lactate (B86563) ((R)- or (S)-ethyl 2-hydroxypropanoate) can be used as the starting material. The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with the sodium salt of 2-methylphenol. This approach proceeds with an inversion of configuration at the chiral center, allowing for the predictable synthesis of either enantiomer.

Another powerful method involves the use of chiral auxiliaries. nih.govnih.gov A chiral auxiliary, such as an Evans oxazolidinone, can be acylated with propanoyl chloride. The resulting imide can then be subjected to a stereoselective reaction, for example, by creating a chiral enolate that then reacts to form the desired bond. Subsequent cleavage of the auxiliary yields the enantiomerically enriched propanoic acid derivative, which can then be converted to the final amide.

Optimization of Reaction Parameters for Enhanced Yields and Purity

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound, both in laboratory and industrial settings. researchgate.net Key parameters that are often fine-tuned include the choice of solvent, base, catalyst, temperature, and reaction time.

For the Williamson ether synthesis step, the choice of solvent can significantly impact the reaction rate and selectivity. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often preferred as they can solvate the cation of the phenoxide salt, leaving the nucleophilic oxygen anion more reactive. masterorganicchemistry.com The strength and nature of the base used for deprotonating the phenol (B47542) are also critical. While strong bases like sodium hydride ensure complete deprotonation, milder bases like potassium carbonate can also be effective and may be preferred for safety and cost reasons in large-scale synthesis.

In the context of copper-catalyzed Ullmann-type reactions, the development of new ligand systems has been a major focus of optimization. Ligands such as N,N-dimethylglycine or various diamines can accelerate the reaction and allow for lower reaction temperatures, which in turn can improve the functional group tolerance and reduce the formation of byproducts. organic-chemistry.org

For the final amidation step, the choice of coupling reagent and the addition of a racemization suppressant are key optimization points, especially when dealing with chiral intermediates. The reaction temperature is also kept low to minimize epimerization of the stereocenter. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, several strategies can be employed to align with these principles.

One key aspect is the use of more environmentally benign solvents. Replacing traditional volatile organic solvents with greener alternatives like water, ethanol, or even solvent-free conditions where possible, is a primary goal. For instance, phase-transfer catalysis can enable the use of water as a solvent in the Williamson ether synthesis.

Atom economy is another important consideration. Synthetic routes that minimize the formation of byproducts are preferred. For example, catalytic methods, such as the improved Ullmann condensation, are generally more atom-economical than stoichiometric reactions.

The use of renewable starting materials and the development of catalytic processes that can be run under milder conditions (lower temperature and pressure) also contribute to a greener synthesis. For instance, research into biocatalytic methods, using enzymes to perform specific transformations, is an active area of green chemistry that could potentially be applied to the synthesis of this compound. The synthesis of related phenoxy herbicides has seen efforts to reduce water consumption and environmental impact through process optimization. google.com

Derivatization Strategies and Analogue Synthesis for the this compound Scaffold

The this compound scaffold provides a versatile platform for the synthesis of a wide range of analogues. By systematically modifying the structural components of the molecule, researchers can explore structure-activity relationships and develop new compounds with tailored properties. nih.govmdpi.com

Exploration of Structural Modifications and Substituent Effects on the Phenoxy and Phenyl Moieties

The phenoxy and phenyl rings of this compound are prime targets for structural modification. The introduction of various substituents at different positions on these rings can have a profound impact on the molecule's electronic and steric properties. mdpi.com

Table 2: Potential Structural Modifications and Their Rationale

MoietyPosition of ModificationType of SubstituentPotential Rationale
Phenoxy Ring Ortho, Meta, Para to ether linkageAlkyl, Halogen, AlkoxyTo modulate steric hindrance and electronic properties of the ether linkage.
Propionamide Chain Alpha-carbonDifferent alkyl or aryl groupsTo explore the impact of steric bulk near the chiral center.
N-Phenyl Ring Ortho, Meta, Para to amide nitrogenElectron-donating, Electron-withdrawingTo alter the electronic character of the amide and the overall lipophilicity.

Synthesis of Hybrid Molecules Incorporating the this compound Core

The concept of molecular hybridization involves combining two or more pharmacophores into a single molecule to create a new entity with potentially enhanced or synergistic activities. rsc.org The this compound core can serve as a scaffold for the synthesis of such hybrid molecules.

This can be achieved by linking the core structure to another bioactive molecule through a suitable linker. For example, a functional group, such as a hydroxyl or amino group, could be introduced onto either the phenoxy or the N-phenyl ring, which can then be used as a handle for conjugation with another molecule. The design and synthesis of hybrid compounds are a growing area in medicinal chemistry, with the aim of developing novel therapeutic agents with improved efficacy and reduced side effects. rsc.org Research on enkephalin analogues conjugated with N-phenyl-N-(piperidin-2-ylmethyl)propionamide derivatives demonstrates the potential of creating hybrid ligands with unique biological activities. nih.govnih.gov

Lack of Publicly Available Research Data on this compound

Following a comprehensive search of scientific literature, it has been determined that there is a significant lack of publicly available research data specifically detailing the biological activity, molecular mechanisms, and structure-activity relationships of the chemical compound This compound .

While the query requested a detailed elucidation of this specific compound's properties, extensive database searches did not yield specific studies on its in vitro or in vivo efficacy, its selectivity profiles, its molecular targets, or the biochemical pathways it may modulate. Furthermore, no information was found regarding structure-activity relationship (SAR) or structure-mechanism relationship (SMR) studies involving derivatives of this compound.

The absence of such specific data in the public domain prevents the construction of a scientifically accurate article that adheres to the requested outline. The provided structure necessitates detailed research findings, including data on biological activities against target organisms, characterization of selectivity, receptor binding studies, enzyme inhibition kinetics, and the elucidation of modulated biochemical pathways. Without primary or secondary research sources focused on this compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

It is important to note that while general information exists for broader classes of compounds, such as phenylpropanamides, this information cannot be accurately extrapolated to a specific, unstudied member of that class. Scientific reporting requires data derived from direct experimental investigation of the compound .

Therefore, until research specifically investigating this compound is conducted and published, a detailed and authoritative article on its biological activity and molecular mechanisms cannot be produced.

Elucidation of Biological Activity and Molecular Mechanisms of 2 2 Methylphenoxy N Phenylpropanamide

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies of 2-(2-methylphenoxy)-N-phenylpropanamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of chemical compounds based on their molecular structures. sciforum.netnih.gov These models establish a mathematical relationship between the chemical's structural or physicochemical properties (descriptors) and its activity. sciforum.net For a compound like this compound, a QSAR model could predict its potential efficacy or toxicity by analyzing descriptors such as its size, shape, electronic properties, and hydrophobicity.

The development of a robust QSAR model involves several key steps. Initially, a dataset of compounds with known activities is compiled. sciforum.net Then, molecular descriptors are calculated for each compound in the dataset. These descriptors can range from simple one-dimensional properties like molecular weight to complex three-dimensional representations of the molecule's shape. sciforum.net Using statistical methods like multiple linear regression, a model is built to correlate these descriptors with the observed biological activity. sciforum.net

The predictive power of a QSAR model is assessed through rigorous validation techniques, including internal cross-validation and external validation with a separate set of compounds. nih.gov A well-validated QSAR model can be a valuable tool in the early stages of drug discovery, allowing for the screening of large virtual libraries of compounds and the prioritization of candidates for synthesis and further testing. sciforum.netnih.gov While specific QSAR models for this compound are not extensively reported in publicly available literature, the principles of QSAR are broadly applicable to this class of compounds.

Below is an interactive table illustrating a hypothetical set of molecular descriptors that could be used in a QSAR model for a series of N-phenylpropanamide analogs.

Compound IDMolecular Weight ( g/mol )LogPPolar Surface Area (Ų)Predicted Activity (pIC50)
Analog 1255.323.141.16.5
Analog 2269.353.541.16.8
Analog 3283.383.941.17.1
Analog 4254.303.250.36.3
Analog 5297.404.341.17.4

Impact of Chiral Centers and Conformational Preferences on Biological Potency

The molecule this compound possesses a chiral center at the second carbon of the propanamide chain. This chirality means the compound can exist as two non-superimposable mirror images, or enantiomers. The spatial arrangement of atoms, or stereochemistry, can have a profound impact on a molecule's biological activity, as interactions with biological targets like receptors and enzymes are often highly stereospecific.

Research on structurally related N-phenylpropanamides, such as the potent opioid analgesic ohmefentanyl, highlights the critical role of stereochemistry. nih.govnih.gov Ohmefentanyl has three chiral centers, leading to the possibility of eight different stereoisomers. nih.gov Studies have shown vast differences in the analgesic potency and receptor binding affinity among these isomers. nih.govnih.gov For instance, the most potent isomers of ohmefentanyl exhibit analgesic potencies thousands of times greater than that of morphine, while their corresponding enantiomers are significantly less active. nih.gov

The differential activity of stereoisomers is attributed to their varying abilities to adopt the optimal conformation to bind to their biological target. nih.gov The specific three-dimensional shape of an enantiomer determines how well it fits into the binding site of a receptor, much like a key fits into a lock. An improper fit can lead to a significant loss of biological potency. Therefore, the conformational preferences of the (R)- and (S)-enantiomers of this compound are expected to be a key determinant of their biological effects.

The following table summarizes the significant differences in activity observed for the stereoisomers of the related compound, ohmefentanyl, illustrating the importance of chirality.

Isomer ConfigurationAnalgesic Potency (relative to morphine)Opioid Mu Receptor Affinity (K_i in nM)
(3R,4S,2'R)-(-)-cis-1a2,990xHigh
(3R,4S,2'S)-(+)-cis-1b13,100xHigh
Corresponding AntipodesSignificantly LowerLow

Data adapted from studies on ohmefentanyl, a structurally related N-phenylpropanamide. nih.gov

Cellular and Sub-Cellular Responses to this compound in Research Models (non-human, non-clinical)

Factors influencing the passive diffusion of a molecule across the lipid bilayer of a cell include its lipophilicity, size, and the presence of ionizable groups. The N-phenylpropanamide scaffold suggests a degree of lipophilicity that may facilitate membrane passage. Once inside the cell, a compound's distribution to various organelles, such as the mitochondria or the endoplasmic reticulum, is influenced by its physicochemical properties and its potential to bind to intracellular components. Advanced microscopy techniques, such as confocal microscopy using fluorescently-labeled analogs, are often employed to visualize the subcellular localization of compounds.

To understand the broader cellular impact of a compound, researchers often turn to transcriptomic and proteomic analyses. These "omics" technologies provide a global snapshot of the changes in gene expression (transcriptome) and protein levels (proteome) within a cell or organism following exposure to a substance.

Transcriptomic studies, often conducted using techniques like RNA sequencing, can reveal which genes are up- or down-regulated by this compound. This can provide clues about the cellular pathways that are affected by the compound. For example, research on opioids with structural similarities to N-phenylpropanamides has shown that they can induce lasting changes in the expression of genes involved in neuronal development and cell adhesion in zebrafish embryos. mdpi.com This suggests that compounds like this compound could potentially modulate similar genetic pathways.

Proteomics, on the other hand, identifies and quantifies the proteins present in a biological sample. nih.govmdpi.comnih.gov This is a direct measure of the functional molecules in the cell. Changes in the proteome after treatment with this compound can reveal alterations in signaling pathways, metabolic processes, and cellular structures. mdpi.comnih.gov For instance, quantitative proteomics could identify specific enzymes or structural proteins whose expression levels are altered, providing direct insight into the compound's molecular mechanism of action. nih.govnih.gov

The table below provides a hypothetical example of the types of data that could be generated from a transcriptomic study.

Gene NameFold Changep-valueAffected Pathway
GENE-A2.5<0.01Cell Cycle Regulation
GENE-B-3.2<0.01Apoptosis
GENE-C1.8<0.05Signal Transduction
GENE-D-2.1<0.05Metabolic Process

Computational and Theoretical Chemistry Studies on 2 2 Methylphenoxy N Phenylpropanamide

Quantum Chemical Calculations for Electronic Structure and Reactivity of 2-(2-methylphenoxy)-N-phenylpropanamide

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule like this compound. These calculations provide insights into the molecule's electronic structure, stability, and reactivity.

A typical first step involves geometry optimization, where the molecule's lowest energy three-dimensional structure is determined. For this, a functional like B3LYP with a basis set such as 6-31G(d,p) is commonly employed. chemrxiv.org From the optimized geometry, a variety of electronic properties can be calculated.

Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. chemrxiv.orgresearchgate.net A small energy gap suggests higher reactivity. researchgate.net

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. researchgate.net For this compound, the oxygen atoms of the ether and carbonyl groups would be expected to be electronegative regions, while the amide proton would be an electropositive site. These maps are vital for predicting non-covalent interactions, such as hydrogen bonding.

Table 1: Hypothetical Quantum Chemical Properties of this compound (Note: This data is representative and based on typical values for similar organic molecules, as specific data for the target compound is not available.)

ParameterValueSignificance
HOMO Energy-6.5 eVElectron-donating capability
LUMO Energy-1.2 eVElectron-accepting capability
HOMO-LUMO Gap (ΔE)5.3 eVChemical reactivity and stability
Dipole Moment3.2 DMolecular polarity and solubility

Conformational Analysis and Molecular Dynamics Simulations of this compound and its Interactions

The flexibility of this compound, with several rotatable bonds, means it can adopt numerous conformations. Conformational analysis is used to identify the most stable, low-energy shapes the molecule is likely to assume. This can be done by systematically rotating bonds and calculating the potential energy, a process known as a potential energy scan (PES). researchgate.net

Molecular Dynamics (MD) simulations offer a more dynamic picture, simulating the movement of atoms and molecules over time. nih.govnih.gov An MD simulation would place this compound in a simulated environment, such as a box of water molecules, to observe its behavior and stability. nih.gov Key analyses from MD simulations include the Root Mean Square Deviation (RMSD), which tracks how much the molecule's structure deviates from its initial state, and the Root Mean Square Fluctuation (RMSF), which shows the flexibility of different parts of the molecule. nih.gov

When studying interactions with a biological target, such as an enzyme, MD simulations are invaluable. They can reveal the stability of the ligand-protein complex, the persistence of hydrogen bonds, and conformational changes in both the ligand and the protein upon binding. nih.govnih.gov

Ligand-Protein Docking and Molecular Recognition Studies with Identified Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein's active site. nih.govnih.gov For a compound like this compound, which is structurally related to propanil-type herbicides, a likely biological target could be an amidase enzyme. nih.gov

The docking process involves placing the ligand in various positions and orientations within the binding site and calculating a "docking score" for each pose. nih.govnih.gov This score, often expressed in kcal/mol, estimates the binding affinity, with more negative values indicating a stronger, more favorable interaction. nih.govnih.gov

Analysis of the best-docked pose reveals specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. nih.govnih.gov For instance, the amide group of this compound could act as both a hydrogen bond donor (N-H) and acceptor (C=O), while its phenyl rings could engage in hydrophobic or pi-pi interactions with amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding pocket. nih.gov In a study on propanil, the amino acid Tyr138 was identified as a key residue affecting substrate specificity through such interactions. nih.gov

Table 2: Illustrative Docking Results for a Propanamide Ligand with a Target Protein (Note: This data is representative, based on published studies of similar compounds, to illustrate the typical output of a docking analysis.)

LigandTarget ProteinDocking Score (kcal/mol)Interacting ResiduesInteraction Type
Propanamide AnalogueAmidase-9.70Tyr138, Ser210, Phe165H-Bond, Hydrophobic
Propanamide Analogueα-glucosidase-9.90Asp215, Arg442, Phe178H-Bond, Pi-Cation

Development of Predictive Models (e.g., QSAR, ADMET) for this compound and Analogues (strictly computational predictions)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov To develop a QSAR model for analogues of this compound, one would first need a dataset of structurally similar compounds with measured biological activity (e.g., herbicidal potency or enzyme inhibition). nih.gov

For each compound, a set of molecular descriptors is calculated. These can include physicochemical properties (e.g., logP for lipophilicity), electronic descriptors (from quantum calculations), and shape parameters. nih.govnih.gov Statistical methods, such as multiple linear regression, are then used to build an equation that predicts activity based on the most relevant descriptors. nih.govnih.gov

Similarly, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models predict the pharmacokinetic and toxicological properties of a compound in silico. nih.govnih.govresearchgate.net These models are crucial in early-stage drug or agrochemical development to flag potential liabilities before synthesis. nih.gov Predictions can include properties like human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes, and potential for mutagenicity or hepatotoxicity. nih.govresearchgate.net

In Silico Mechanistic Insights into Chemical Transformations and Biological Pathways

Computational tools can provide insights into how this compound might be chemically transformed, for example, through metabolism. Xenobiotic metabolism often involves Phase I reactions (oxidation, reduction, hydrolysis) and Phase II reactions (conjugation). frontiersin.org

Software like BioTransformer or Meteor can predict the likely metabolites of a parent compound based on known metabolic reaction rules. frontiersin.org For this compound, predicted Phase I transformations could include hydroxylation of the aromatic rings, N-dealkylation, or hydrolysis of the amide bond to yield 2-(2-methylphenoxy)propanoic acid and aniline. Subsequent Phase II reactions could involve conjugation with glucuronic acid or glutathione. nih.gov

Furthermore, computational methods can help elucidate reaction mechanisms. By calculating the transition state energies for a proposed reaction pathway, chemists can determine the most likely mechanism for a chemical or enzymatic transformation. This approach can clarify, for example, the specific steps involved in the enzymatic hydrolysis of the amide bond by a target amidase.

Environmental Fate, Degradation, and Non Target Biological Interactions of 2 2 Methylphenoxy N Phenylpropanamide

Environmental Persistence and Degradation Pathways of 2-(2-methylphenoxy)-N-phenylpropanamide

Comprehensive searches of scientific literature and environmental fate databases did not yield specific information on the environmental persistence and degradation pathways of this compound. While research exists for structurally related compounds, such as certain phenoxy herbicides, the absence of the N-phenylpropanamide moiety in those molecules means that their environmental behavior cannot be directly extrapolated to the target compound. The specific degradation kinetics and products for this compound remain uncharacterized in the available scientific literature.

Photodegradation Kinetics and Identification of Photoproducts

No data were found regarding the photodegradation kinetics or the identity of photoproducts for this compound. Studies on the photochemical fate of this specific compound in atmospheric, aquatic, or soil surface environments are not available in the reviewed literature.

Microbial Degradation Mechanisms and Metabolite Profiling in Environmental Matrices

Information on the microbial degradation of this compound is not present in the current body of scientific research. There are no published studies identifying microbial species capable of degrading this compound or detailing the metabolic pathways and resulting metabolites in environmental matrices such as soil, water, or sediment.

Transport and Mobility Characteristics of this compound in Environmental Compartments

Specific data on the transport and mobility of this compound in the environment are not available. Key parameters used to predict environmental transport, such as soil organic carbon-water partitioning coefficients (Koc) and aqueous solubility, have not been reported for this compound.

Adsorption and Desorption Behavior in Various Soil Types and Sediments

There is a lack of research on the adsorption and desorption characteristics of this compound in different soil and sediment types. Consequently, its potential to bind to soil particles or remain mobile in the soil solution is unknown.

Leaching and Runoff Potential in Aquatic Ecosystems

Without data on its persistence, adsorption, and solubility, the leaching and runoff potential of this compound into aquatic ecosystems cannot be determined. There are no available studies that model or measure its movement from terrestrial to aquatic environments.

Biotransformation and Metabolism of this compound in Non-Human Organisms

No studies were identified that investigated the biotransformation and metabolism of this compound in non-human organisms. The metabolic pathways and potential for bioaccumulation in wildlife are currently unknown.

Metabolic Pathways in Plants and Microorganisms

The environmental persistence and fate of the herbicide this compound, commonly known as mefenacet, are significantly influenced by its degradation through biological processes in plants and microorganisms.

In microbial communities, particularly in soil environments, several bacterial strains have been identified that are capable of degrading mefenacet. Research has shown that microorganisms can cometabolically break down this compound. researchgate.net Three specific strains isolated from rice soil or bark compost, Nocardioides sp. MFC-A, Rhodococcus rhodochrous MFC-B, and Stenotrophomonas sp. MFC-C, have demonstrated the ability to degrade mefenacet. researchgate.net The primary metabolic pathway identified in these bacteria is the hydrolysis of the amide bond within the mefenacet molecule. researchgate.net This cleavage results in the formation of distinct metabolites. Liquid chromatography-mass spectrometry has identified N-methylaniline and 2-benzothiazoloxy acetic acid as the products of this microbial degradation. researchgate.net The ability to degrade mefenacet is not exclusive to these specific isolates; other species within the genera Nocardioides, Rhodococcus, and Stenotrophomonas have also shown this capability. researchgate.net

The application of mefenacet can have a temporary effect on the microbial ecology of the soil. Studies on paddy soil microbial communities indicated that mefenacet treatment led to a transient decrease in the functional diversity of these communities. issas.ac.cn Specifically, the ability of the microbes to utilize simple carbon sources was reduced. issas.ac.cn However, this impact was not permanent, and the functional diversity of the microbial communities was observed to recover over time. issas.ac.cn

Information regarding the specific metabolic degradation pathways of mefenacet within plant tissues is less detailed in current research. The primary mode of action for mefenacet as a herbicide is the inhibition of lipid biosynthesis, which effectively halts the root and shoot growth of germinating weeds. smagrichem.com This mechanism disrupts the formation of long-chain fatty acids, which are crucial for creating cell membranes, ultimately leading to the death of the seedling before or shortly after emergence. smagrichem.com

Table 1: Microbial Degradation of this compound

Degrading MicroorganismMetabolic PathwayIdentified Metabolites
Nocardioides sp. MFC-AAmide Bond HydrolysisN-methylaniline, 2-benzothiazoloxy acetic acid
Rhodococcus rhodochrous MFC-BAmide Bond HydrolysisN-methylaniline, 2-benzothiazoloxy acetic acid
Stenotrophomonas sp. MFC-CAmide Bond HydrolysisN-methylaniline, 2-benzothiazoloxy acetic acid

Bioaccumulation and Bioconcentration Potential in Aquatic and Terrestrial Organisms (non-human, non-clinical)

The potential for this compound to accumulate in living organisms is a critical aspect of its environmental risk profile. This is primarily assessed through its potential for bioaccumulation, the net uptake of a chemical from all possible environmental sources, and bioconcentration, the direct uptake from the surrounding medium (e.g., water or soil). agr.hrepa.gov

A key indicator of a chemical's tendency to bioaccumulate is its octanol-water partition coefficient (Log P or Log Kow), which measures its hydrophobicity (fat solubility). For mefenacet, the Log P value is 3.23, indicating it is a hydrophobic compound. herts.ac.uk Chemicals with high hydrophobicity have a greater tendency to be absorbed into the lipid-rich tissues of organisms, leading to higher potential for bioaccumulation. agr.hrwhiterose.ac.uk

Aquatic Organisms

In aquatic environments, hydrophobic compounds like mefenacet can be taken up by organisms directly from the water through gills and epithelial tissues. nih.gov This process of bioconcentration is strongly linked to the chemical's lipophilicity. agr.hr Due to its Log P value, mefenacet is expected to partition from the water column into the fatty tissues of fish, crustaceans, and other aquatic life. slu.se This accumulation means that even low concentrations in the water can lead to higher concentrations in organisms over time. nih.gov Furthermore, bioaccumulation considers the uptake through diet, meaning the contaminant can be transferred up the food chain as larger organisms consume smaller, contaminated ones, a process known as biomagnification. epa.gov

Terrestrial Organisms

In terrestrial ecosystems, soil-dwelling organisms such as earthworms are exposed to contaminants through multiple pathways, including contact with soil interstitial water and ingestion of soil particles. slu.se The bioconcentration of pesticides in earthworms is influenced by the compound's hydrophobicity; more hydrophobic pesticides tend to diffuse more readily through cell membranes and accumulate in the lipid tissues of the organism. whiterose.ac.uk Studies on other pesticides have shown that this results in higher uptake rates and slower elimination rates for more hydrophobic compounds. whiterose.ac.uk The bioaccumulation potential in earthworms is also affected by soil characteristics, particularly the organic matter content, which can bind hydrophobic compounds and reduce their availability for uptake. whiterose.ac.uk The physiological characteristics of the organism, such as lipid content and size, also play a significant role in determining the extent of bioconcentration. whiterose.ac.uk

Table 2: Factors Influencing Bioaccumulation and Bioconcentration of Hydrophobic Compounds like this compound

FactorInfluence on Bioaccumulation/BioconcentrationOrganism Type
Chemical Property
High Log P (Hydrophobicity)Increases potential for accumulation in lipid tissues. whiterose.ac.ukAquatic & Terrestrial
Environmental Conditions
Soil/Sediment Organic MatterHigh organic matter can decrease bioavailability by binding the compound. whiterose.ac.ukAquatic & Terrestrial
Organism Characteristics
Lipid ContentHigher lipid content provides a larger reservoir for the compound to accumulate. whiterose.ac.ukAquatic & Terrestrial
Organism Size/Surface AreaSmaller organisms with a higher surface-area-to-volume ratio may have different uptake kinetics. whiterose.ac.ukTerrestrial
Trophic LevelHigher trophic levels may accumulate more contaminants through dietary intake (biomagnification). agr.hrepa.govAquatic

Advanced Analytical Methodologies for Research on 2 2 Methylphenoxy N Phenylpropanamide

Chromatographic and Hyphenated Techniques for Trace Analysis and Metabolite Identification in Complex Matrices

Chromatographic techniques, particularly when coupled with mass spectrometry (hyphenated techniques), are powerful tools for the separation, detection, and identification of 2-(2-methylphenoxy)-N-phenylpropanamide and its metabolites in complex matrices such as environmental samples or in vitro metabolic systems.

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the primary separation techniques. When coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), these methods offer high sensitivity and selectivity for trace analysis. For metabolite identification, high-resolution mass spectrometry (HRMS) platforms like Orbitrap or time-of-flight (TOF) analyzers are invaluable. nih.gov

Gas chromatography-mass spectrometry (GC-MS) can also be utilized, often requiring derivatization of the analyte to increase its volatility. This technique is particularly useful for the analysis of non-polar metabolites.

Key applications include:

Trace Analysis: Quantifying minute concentrations of the parent compound in various environmental or biological matrices.

Metabolite Profiling: Identifying and semi-quantifying potential metabolites formed through metabolic processes.

Degradation Studies: Monitoring the breakdown of the compound under different conditions.

Table 1: Hypothetical LC-MS/MS Parameters for the Analysis of this compound

ParameterValue
Chromatographic Column C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile (B52724)
Gradient Elution 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) [M+H]⁺ of the parent compound
Product Ions (m/z) Specific fragment ions for quantification and confirmation

Table 2: Potential Metabolites of this compound Identified by LC-HRMS

Metabolite IDProposed TransformationMass Shift (Da)Measured m/z
M1Hydroxylation+16[M+H]⁺ + 16
M2N-dealkylation- variable[M+H]⁺ - fragment
M3Glucuronidation+176[M+H]⁺ + 176

Advanced Spectroscopic Methods for Structural Elucidation and Conformational Studies

Spectroscopic techniques are essential for the unambiguous identification and detailed structural characterization of this compound.

Infrared (IR) spectroscopy provides information about the functional groups present in the molecule, while Ultraviolet-Visible (UV-Vis) spectroscopy can give insights into the electronic structure. Mass spectrometry (MS), as mentioned earlier, provides the molecular weight and fragmentation patterns that are key to structural elucidation.

Key applications include:

Structure Confirmation: Verifying the chemical structure of newly synthesized batches of the compound.

Metabolite Structure Elucidation: Determining the exact chemical structure of metabolites identified through chromatographic methods.

Conformational Analysis: Studying the three-dimensional arrangement of the molecule in solution, which can be important for understanding its interactions with biological systems.

Table 3: Expected ¹³C NMR Chemical Shifts for this compound

Carbon AtomExpected Chemical Shift (ppm)
Carbonyl (C=O)170-180
Aromatic Carbons110-160
Aliphatic Carbons20-80

Bioanalytical Approaches for Quantitative Analysis of this compound in Biological Samples (non-human)

The quantitative analysis of this compound in non-human biological samples, such as plasma, urine, and tissue homogenates from laboratory animals, is critical for pharmacokinetic and metabolic studies. These studies help to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

LC-MS/MS is the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and throughput. researchgate.netfrontiersin.org The development of a robust and validated bioanalytical method is a prerequisite for obtaining reliable data. This involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection.

Sample preparation is a critical step to remove interfering substances from the biological matrix. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the analyte's properties and the required sensitivity.

Method validation typically includes the assessment of:

Linearity: The range over which the assay is accurate and precise.

Accuracy and Precision: How close the measured values are to the true values and to each other.

Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

Matrix Effect: The influence of the biological matrix on the ionization of the analyte.

Recovery: The efficiency of the extraction process.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.

Table 4: Example of a Bioanalytical Method Validation Summary for this compound in Rat Plasma

Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 101 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 12%
Accuracy (% bias) Within ± 15% (± 20% at LLOQ)Within ± 8%
Recovery Consistent and reproducible> 85%
Matrix Effect Within acceptable limits< 15%

Future Research Directions and Unexplored Avenues for 2 2 Methylphenoxy N Phenylpropanamide

Exploration of Novel Biological Targets and Applications (non-human, non-clinical)

While the primary application of 2-(2-methylphenoxy)-N-phenylpropanamide is in agriculture for weed control in rice crops, its core mechanism—inhibition of very-long-chain fatty acid (VLCFA) synthesis—is a fundamental biological process. rayfull.netsmagrichem.com This opens avenues for exploring its activity against other non-human, non-clinical targets where VLCFA synthesis is a critical pathway.

Future research could investigate its potential as:

An Antifungal Agent: VLCFAs are essential for the formation of cell membranes and signaling molecules in many fungal species. Research could screen the compound against a panel of phytopathogenic fungi to determine its efficacy and spectrum of activity. This could lead to its development as a crop protection agent with a dual mode of action.

An Algaecide: Rapidly proliferating algae rely on robust lipid biosynthesis. Investigating the compound's effect on harmful algal blooms in contained water systems could represent a novel application.

A Research Tool: As a specific inhibitor of VLCFA synthesis, this compound can be used as a chemical probe in basic research. It can help elucidate the roles of VLCFAs in various physiological processes in model organisms like yeast or non-vertebrate model systems, contributing to a deeper understanding of lipid biology.

Potential Novel ApplicationInvestigated Target Organism/SystemRationale for Exploration
Antifungal Agent Plant pathogenic fungi (e.g., Magnaporthe oryzae, Fusarium spp.)VLCFA synthesis is crucial for fungal membrane integrity and virulence.
Algaecide Harmful algal species in controlled environmentsInhibition of lipid biosynthesis could disrupt rapid algal cell division and growth.
Chemical Probe Model organisms (e.g., Saccharomyces cerevisiae, Caenorhabditis elegans)To study the fundamental roles of VLCFA in cellular processes outside of plants.

Development of Sustainable Synthesis Routes and Formulation Technologies

The chemical industry is increasingly moving towards greener and more sustainable practices. rsc.orgchemistryjournals.net Research into the synthesis and formulation of this compound is a key area for future development, aiming to reduce environmental impact and improve efficiency.

Sustainable Synthesis: Future synthetic research can focus on principles of green chemistry. rsc.org This includes exploring biocatalytic routes using enzymes or whole microorganisms, which can offer high selectivity under mild conditions, reducing energy consumption and waste. chemistryjournals.netresearchgate.net Another avenue is the use of microwave-assisted synthesis, which can accelerate reaction times and reduce the need for large volumes of solvents. google.com

Advanced Formulation Technologies: Traditional formulations like wettable powders and emulsifiable concentrates often rely on organic solvents. google.com Future research is directed towards developing smarter, more environmentally benign formulations. A notable advancement is the development of microemulsions that use water as the primary dispersion medium. google.com These formulations offer improved stability, better dispersibility, and reduced environmental pollution by minimizing organic solvent use. google.com Further research could explore nano-formulations for targeted delivery and controlled release, which would maximize efficacy while minimizing off-target effects and the total amount of active ingredient needed.

TechnologyPotential AdvantageResearch Focus
Biocatalysis Reduced energy use, less hazardous waste, high selectivity. chemistryjournals.netresearchgate.netIdentifying and engineering enzymes for key synthetic steps.
Microwave-Assisted Synthesis Faster reaction rates, reduced solvent requirements. google.comOptimizing reaction conditions for yield and purity.
Microemulsions Water-based, reduced organic solvents, improved stability. google.comEnhancing shelf-life and compatibility with other agents.
Nano-formulations Controlled release, targeted delivery, reduced application rates.Developing biodegradable nanocarriers and studying their environmental fate.

Integration of Multi-Omics Approaches in Mechanistic Studies

To move beyond the current understanding of this compound's mode of action, a systems-level perspective is required. The integration of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to achieve this. nih.govnih.gov Such studies can provide a holistic view of the cellular response to the compound, uncovering not only the primary mechanism but also secondary effects, stress responses, and potential resistance pathways. mdpi.commdpi.com

Transcriptomics (RNA-Seq): Can reveal the full spectrum of genes that are up- or down-regulated in a weed upon exposure, highlighting the activation of stress-response and detoxification pathways. embopress.org

Proteomics: Identifies changes in protein abundance, providing a direct link between gene expression and cellular function. embopress.orgmdpi.com Comparing proteomic and transcriptomic data can reveal post-transcriptional levels of regulation. nih.gov

Metabolomics: Analyzes the global profile of small-molecule metabolites, offering a snapshot of the plant's physiological state and revealing metabolic bottlenecks or alternative pathways induced by the herbicide.

By integrating these datasets, researchers can construct comprehensive models of the compound's interaction with the target organism. mdpi.com This deep mechanistic insight is crucial for predicting and overcoming herbicide resistance and for designing next-generation compounds with improved selectivity. agronomyjournals.com

Challenges and Opportunities in the Lifecycle Research of this compound

The long-term viability and sustainability of any agricultural chemical depend on a thorough understanding of its entire lifecycle, from synthesis to environmental fate.

Challenges:

Herbicide Resistance: The evolution of resistance in target weed populations is a major threat to the continued efficacy of herbicides. agronomyjournals.comresearchgate.net Over-reliance on a single mode of action accelerates this process. researchgate.net

Environmental Persistence and Mobility: Understanding the degradation of the compound and its metabolites in soil and water is critical. nih.gov There is a need to balance persistence required for efficacy with the desire for environmental biodegradability. researchgate.net

Regulatory Hurdles: The development and registration of new applications or formulations are subject to increasingly stringent regulatory requirements and high costs. researchgate.net

Opportunities:

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methylphenoxy and phenyl groups) via chemical shifts (δ 1.2–2.5 ppm for methyl groups, δ 6.8–7.5 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H⁺] at m/z 298.1442 for C₁₆H₁₆NO₂) .
  • HPLC Purity Assays : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures ≥95% purity by area-under-curve analysis .

How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

Q. Advanced Research Focus

  • Derivative Synthesis : Modify substituents on the phenyl ring (e.g., electron-withdrawing groups like Cl or CF₃) or the propanamide backbone (e.g., methyl to ethyl groups) .
  • In Vitro Assays : Test derivatives against target enzymes (e.g., cyclooxygenase-2) or receptors (e.g., serotonin 5-HT2C) using radioligand binding or enzymatic inhibition assays .
  • Data Correlation : Use statistical tools (e.g., multiple linear regression) to link substituent properties (logP, Hammett σ) to activity .

What strategies are recommended for resolving discrepancies in pharmacological data across different studies involving this compound?

Q. Advanced Research Focus

  • Reproducibility Checks : Standardize assay conditions (e.g., buffer pH, incubation time) and validate using reference compounds .
  • Metabolite Interference : Perform LC-MS/MS to identify active metabolites (e.g., hydroxylated or demethylated derivatives) that may contribute to observed effects .
  • Species-Specific Differences : Compare pharmacokinetic profiles in human vs. rodent hepatocyte models to assess metabolic stability .

What in vitro and in vivo models are appropriate for assessing the metabolic stability and toxicity of this compound?

Q. Advanced Research Focus

  • In Vitro Models :
    • Liver Microsomes : Human/rat microsomes with NADPH cofactors to identify Phase I metabolites .
    • CYP450 Inhibition Assays : Screen for interactions with CYP3A4 or CYP2D6 to predict drug-drug interactions .
  • In Vivo Models :
    • Rodent Toxicity Studies : Acute (14-day) and subchronic (90-day) dosing to assess hepatorenal toxicity via serum ALT/Creatinine levels .
    • Ames Test : Bacterial reverse mutation assay to evaluate genotoxicity potential .

How can computational chemistry tools be applied to predict the binding affinity of this compound with target receptors?

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., 5-HT2C) and identify key binding residues (e.g., hydrogen bonds with Ser3.36 or π-π stacking with Phe6.51) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess complex stability and ligand residence time .
  • QSAR Modeling : Train models on derivative datasets to predict IC₅₀ values and prioritize synthesis targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.